molecular formula C7H14O2 B1584895 CYCLOPENTANE-1,1-DIYLDIMETHANOL CAS No. 5763-53-1

CYCLOPENTANE-1,1-DIYLDIMETHANOL

Cat. No.: B1584895
CAS No.: 5763-53-1
M. Wt: 130.18 g/mol
InChI Key: OKSKZFYXWJAIIT-UHFFFAOYSA-N
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Description

CYCLOPENTANE-1,1-DIYLDIMETHANOL is a cyclic diol with the chemical formula C₇H₁₄O₂. It is a colorless, viscous liquid known for its versatility in various chemical reactions and applications. The compound features two hydroxyl groups attached to a cyclopentane ring, making it a valuable intermediate in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: CYCLOPENTANE-1,1-DIYLDIMETHANOL can be synthesized through several methods. One common approach involves the reduction of cyclopentanone using sodium borohydride (NaBH₄) in the presence of methanol. This reaction yields this compound with high purity and efficiency .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of cyclopentanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: CYCLOPENTANE-1,1-DIYLDIMETHANOL undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

CYCLOPENTANE-1,1-DIYLDIMETHANOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CYCLOPENTANE-1,1-DIYLDIMETHANOL involves its interaction with specific molecular targets and pathways. In biological systems, the compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 1,1-Cyclopentanedicarboxylic acid
  • 1,1-Cyclopentanediol
  • CYCLOPENTANE-1,1-DIYLDIMETHANOL acetic diester

Comparison: this compound is unique due to its dual hydroxyl groups, which provide versatility in chemical reactions and applications. Compared to 1,1-Cyclopentanedicarboxylic acid, it is more reactive in reduction and substitution reactions. Its structure also allows for the formation of various derivatives, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

[1-(hydroxymethyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-7(6-9)3-1-2-4-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSKZFYXWJAIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973204
Record name (Cyclopentane-1,1-diyl)dimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5763-53-1
Record name 1,1-Cyclopentanedimethanol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Cyclopentane-1,1-diyl)dimethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(hydroxymethyl)cyclopentyl]methanol
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Record name 1,1-Cyclopentanedimethanol
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Synthesis routes and methods

Procedure details

A solution of diethyl cyclopentane-1,1-dicarboxylate (23.3 g) in dry tetrahydrofuran (50 cm3) was added to a stirred suspension of lithium aluminium hydride (2.3 g) in dry tetrahydrofuran (150 cm3) at 0° C. under an atmosphere of nitrogen. The mixture was allowed to warm to the ambient temperature then stood for 17 hours; GLC analysis of a withdrawn sample indicated the presence of starting ester at this time. Two further portions of lithium aluminium hydride (0.5 g and 3.0 g) were added and the mixture stirred for a total of 2.5 hours. After this time GLC analysis showed no starting material. The mixture was poured into a mixture of diethyl ether and water. The aqueous layer was separated and extracted twice with diethyl ether. The combined organic layers were washed with brine and dried over anhydrous magnesium sulphate. Evaporation of the solvent under reduced pressure gave the title compound (12.95 g) in 89% purity (by GLC analysis) as an off-white solid.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
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50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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